Kinetic Binding: 8-Fold Slower Receptor Dissociation vs. Septide Drives Prolonged NK1 Occupancy
Binding kinetics at the NK1 receptor differentiate [Sar9,Met(O2)11]-Substance P from other agonists. In a 2016 study determining the binding kinetics of seven tachykinins, the dissociation rate constant (koff) for [Sar9,Met(O2)11]-SP was measured at 0.026±0.0029 min⁻¹, compared to 0.21±0.015 min⁻¹ for septide [1]. The association rate constant (kon) was 0.013±0.0016 nM⁻¹min⁻¹ for [Sar9,Met(O2)11]-SP versus 0.015±0.0012 nM⁻¹min⁻¹ for septide [1]. This translates to a substantially longer residence time at the NK1 receptor for [Sar9,Met(O2)11]-SP.
| Evidence Dimension | Dissociation rate constant (koff) and Association rate constant (kon) |
|---|---|
| Target Compound Data | koff = 0.026±0.0029 min⁻¹; kon = 0.013±0.0016 nM⁻¹min⁻¹ |
| Comparator Or Baseline | Septide: koff = 0.21±0.015 min⁻¹; kon = 0.015±0.0012 nM⁻¹min⁻¹; Substance P: kon = 0.24±0.046 nM⁻¹min⁻¹ (fastest association) |
| Quantified Difference | [Sar9,Met(O2)11]-SP dissociates ~8-fold slower (0.026 vs. 0.21 min⁻¹) |
| Conditions | NK1 receptor binding kinetics assay using radioligand displacement in membrane preparations; label-free impedance-based functional assays on U-251 MG cells |
Why This Matters
Prolonged receptor occupancy directly impacts experimental design: researchers studying sustained NK1 signaling or receptor endocytosis must select [Sar9,Met(O2)11]-SP over rapidly dissociating agonists like septide to avoid confounding due to transient receptor interactions.
- [1] Nederpelt I, Bleeker D, Tuijt B, IJzerman AP, Heitman LH. Kinetic binding and activation profiles of endogenous tachykinins targeting the NK1 receptor. Biochem Pharmacol. 2016;118:88-95. View Source
